

Toxicological Profile of 2-Pyrrolidineacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Pyrrolidineacetic acid

Cat. No.: B023996

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Disclaimer: There is a significant lack of publicly available toxicological data for **2-Pyrrolidineacetic acid**. This guide summarizes the limited information available for this compound and provides a more detailed toxicological profile of structurally related and well-studied compounds, namely 2-pyrrolidone and its N-substituted derivatives (N-methyl-2-pyrrolidone and N-ethyl-2-pyrrolidone), as surrogate information. This data is intended to provide a general understanding of the potential toxicological profile of related structures but may not be representative of **2-Pyrrolidineacetic acid** itself. Direct toxicological testing of **2-Pyrrolidineacetic acid** is necessary to establish its specific safety profile.

Introduction to 2-Pyrrolidineacetic Acid

2-Pyrrolidineacetic acid, also known as homoproline, is an organic compound containing a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom.^[1] It has been identified in the urine of pregnant women and is found in tea and the plant *Tussilago farfara* (coltsfoot).^[1] Despite its natural occurrence, a comprehensive toxicological profile for **2-Pyrrolidineacetic acid** is not readily available in the public domain.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for predicting its toxicological behavior.

Property	Value	Reference
Molecular Formula	C6H11NO2	[1]
Molecular Weight	129.16 g/mol	[1]
Water Solubility	Predicted: 120 g/L	[1]
logP	Predicted: -2.4 to -2.5	[1]

Toxicological Data for Structurally Related Compounds

Due to the scarcity of data on **2-Pyrrolidineacetic acid**, this section focuses on the toxicological profiles of 2-pyrrolidone, N-methyl-2-pyrrolidone (NMP), and N-ethyl-2-pyrrolidone (NEP).

Acute Toxicity

Acute toxicity studies are conducted to determine the short-term adverse effects of a substance after a single or multiple exposures over a short period.

Table 1: Acute Toxicity Data for Related Compounds

Compound	Test	Route of Exposure	Species	Dose	Reference
1-Pyrrolidineacetic acid, 2-oxo-3-((2-thienylcarbonyl)thio)-	LD50	Oral	Rat	5020 mg/kg	[2]
LD50	Intraperitoneal	Rat		1920 mg/kg	[2]
LD50	Oral	Mouse		2960 mg/kg	[2]
LD50	Intraperitoneal	Mouse		2140 mg/kg	[2]
N-Vinyl-2-pyrrolidone	LD50	Oral	Rat	1043 mg/kg	[3]
LD50	Dermal	Rabbit		1040 mg/kg	[3]
LC50	Inhalation	-		3070 mg/m ³	[3]

Genotoxicity

Genotoxicity assays are used to assess the potential of a compound to damage genetic material.

For the related compound N-methyl-2-pyrrolidone (NMP), results from *Salmonella* mutagenicity tests (Ames test) were negative, indicating it did not induce gene mutations in these bacterial strains.^[4] Another compound, pyrroloquinoline quinone (PQQ) disodium salt, also showed negative results in the Ames test, though weak positive results were seen in *in vitro* chromosomal aberration tests which were not replicated *in vivo*.^[5]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies evaluate the potential adverse effects of a substance on sexual function and fertility in adult males and females, as well as developmental

toxicity in the offspring.

Studies on N-methyl-2-pyrrolidone (NMP) have shown developmental toxicity. In rats exposed via inhalation, the no-observed-adverse-effect level (NOAEL) for maternal and developmental toxicity was 30 and 60 ppm, respectively.[6] Fetal toxicity, indicated by reduced fetal weight, was observed at 120 ppm.[6] Oral administration of NMP to pregnant rats resulted in a NOAEL for maternal toxicity of 250 mg/kg/day and for developmental toxicity of 125 mg/kg/day.[7][8] At higher doses (500 and 750 mg/kg/day), NMP caused treatment-related malformations.[7][8]

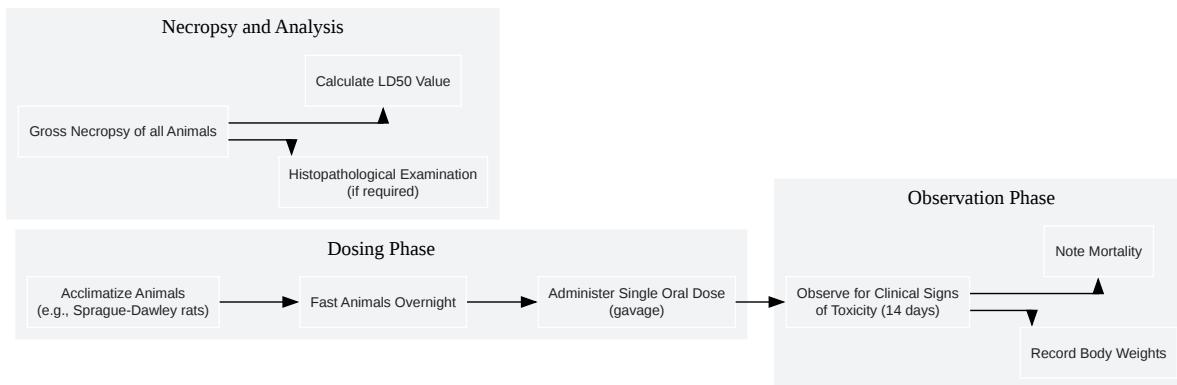
Similarly, N-ethyl-2-pyrrolidone (NEP) administered orally to rats was found to be embryotoxic and teratogenic at maternally toxic doses.[9] The NOAEL for developmental toxicity was determined to be 50 mg/kg body weight per day in rats.[9]

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of toxicological studies. Below are generalized methodologies for key toxicological endpoints, based on standard practices.

Acute Oral Toxicity (LD50) Study

A typical acute oral toxicity study follows OECD Guideline 423.

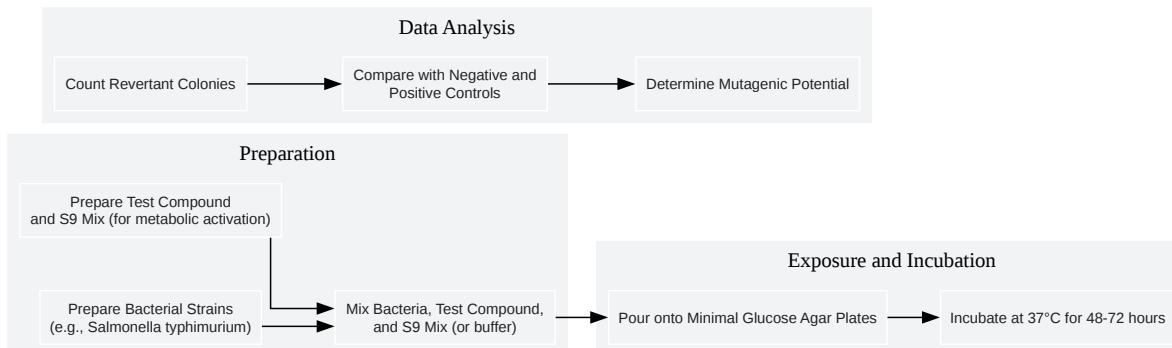


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Caption: General workflow for an acute oral toxicity study.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test, following OECD Guideline 471, is a widely used method for identifying compounds that can cause gene mutations.



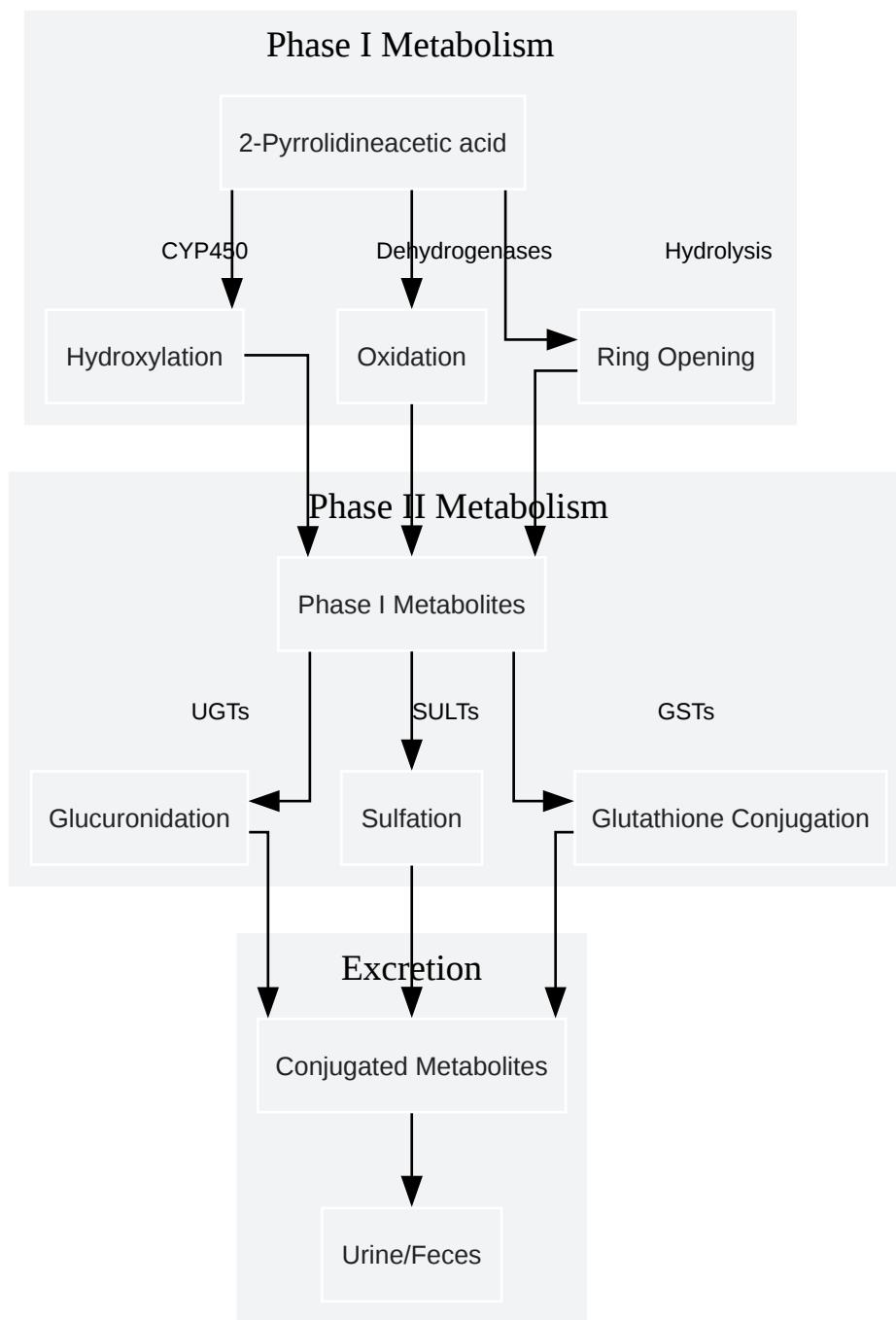
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Caption: Simplified workflow for the Ames test.

Potential Signaling Pathways and Metabolism

The metabolism of a compound is a key determinant of its toxicity. While the metabolic pathway of **2-Pyrrolidineacetic acid** is not documented, the metabolism of related pyrrolidine structures has been studied. For instance, α -pyrrolidinovalerophenone (α -PVP) undergoes reduction, hydroxylation, and opening of the pyrrolidine ring.[10] N-methyl-2-pyrrolidone (NMP) is metabolized to 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), N-methylsuccinimide (MSI), and 2-hydroxy-N-methylsuccinimide (2-HMSI).[11]

Below is a hypothetical metabolic pathway for **2-Pyrrolidineacetic acid**, illustrating potential biotransformation reactions.

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Caption: Hypothetical metabolic pathway for **2-Pyrrolidineacetic acid**.

Conclusion and Future Directions

The available data on the toxicological profile of **2-Pyrrolidineacetic acid** is extremely limited. While information on structurally related compounds such as 2-pyrrolidone, NMP, and NEP can provide some initial insights, it is not a substitute for direct testing. The reproductive and developmental toxicity observed for NMP and NEP highlights a potential area of concern that would need to be addressed for **2-Pyrrolidineacetic acid**.

To establish a comprehensive safety profile, a battery of toxicological tests is required, including assessments of acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Such data is crucial for any future development and application of **2-Pyrrolidineacetic acid** in research or industry.

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